molecular formula C9H10BrNO2S B1374485 2-(4-Bromothiophen-2-yl)-2-(cyclopropylamino)acetic acid CAS No. 1250433-89-6

2-(4-Bromothiophen-2-yl)-2-(cyclopropylamino)acetic acid

Cat. No. B1374485
M. Wt: 276.15 g/mol
InChI Key: AMKDKHXJSDJWDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromothiophen-2-yl)-2-(cyclopropylamino)acetic acid (BTPA) is an organic acid that has been used in a variety of scientific research applications. It is a brominated derivative of thiophene, which is a five-membered heterocyclic compound containing sulfur and two carbon atoms. BTPA has been used in the synthesis of various compounds due to its high reactivity and stability, as well as its ability to form strong bonds with other compounds. BTPA has also been used in the study of biochemical and physiological effects, as well as in laboratory experiments.

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • The sodium salt of 3-bromothiophen-2- and 4-bromothiophen-3-carboxylic acids, related to the compound , react with carbanions in the presence of copper or copper(II) acetate to give condensation products by displacement of bromide ion. This method is used for the synthesis of thienopyranones and thienopyridinones, which have potential applications in various fields of organic chemistry (Ames & Ribeiro, 1975).
  • Organic Synthesis :

    • A series of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs were synthesized through Suzuki cross-coupling reactions. These compounds have been studied for their non-linear optical properties, reactivity, and structural features, showcasing the versatility of bromothiophen derivatives in advanced material applications (Rizwan et al., 2021).
  • Photophysical Properties :

    • Novel fluorescent aryl-substituted thiophene derivatives, using 4-bromothiophene-2-carbaldehyde as a precursor, have been synthesized. These compounds are promising for organic light-emitting diode materials. Their UV-Vis absorption and photoluminescent spectra were investigated, highlighting their potential in the development of new optoelectronic devices (Xu & Yu, 2011).
  • Polymer Chemistry :

    • Bronsted acids have been found effective for the cationic chain-growth polymerization of a variety of 2-halogenated-3-substituted-thiophenes. This method can be used to prepare highly solution-processable and conductive poly(alkylthiothiophene)s, expanding the scope of materials that can be synthesized from bromothiophene derivatives (Balasubramanian et al., 2014).
  • Microwave-Assisted Synthesis :

    • 2-Acetyl-5-bromothiophene, similar to the chemical in focus, has been used for Suzuki cross-coupling reactions under microwave irradiating conditions, demonstrating the efficiency of modern synthesis techniques in creating complex thiophene-based structures (Dawood et al., 2015).

properties

IUPAC Name

2-(4-bromothiophen-2-yl)-2-(cyclopropylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2S/c10-5-3-7(14-4-5)8(9(12)13)11-6-1-2-6/h3-4,6,8,11H,1-2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKDKHXJSDJWDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(C2=CC(=CS2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromothiophen-2-yl)-2-(cyclopropylamino)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Bromothiophen-2-yl)-2-(cyclopropylamino)acetic acid
Reactant of Route 2
2-(4-Bromothiophen-2-yl)-2-(cyclopropylamino)acetic acid
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2-(4-Bromothiophen-2-yl)-2-(cyclopropylamino)acetic acid
Reactant of Route 4
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2-(4-Bromothiophen-2-yl)-2-(cyclopropylamino)acetic acid
Reactant of Route 5
2-(4-Bromothiophen-2-yl)-2-(cyclopropylamino)acetic acid
Reactant of Route 6
Reactant of Route 6
2-(4-Bromothiophen-2-yl)-2-(cyclopropylamino)acetic acid

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